2-(4-Morpholinyl)ethyl ((4-methylphenyl)thio)acetate hydrochloride
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Overview
Description
2-(4-Morpholinyl)ethyl ((4-methylphenyl)thio)acetate hydrochloride is an organic compound that features a morpholine ring, an ethyl group, and a thioacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinyl)ethyl ((4-methylphenyl)thio)acetate hydrochloride typically involves the reaction of 4-methylthiophenol with 2-(4-morpholinyl)ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Morpholinyl)ethyl ((4-methylphenyl)thio)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioacetate moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Morpholinyl)ethyl ((4-methylphenyl)thio)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Morpholinyl)ethyl ((4-methylphenyl)thio)acetate hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl {[2-(4-morpholinyl)ethyl]amino}acetate
- Ethyl 2-(4-morpholinyl)-4-phenylbutanoate hydrochloride
- 1-methyl-2-(4-morpholinyl)ethyl diphenylacetate hydrochloride
Uniqueness
2-(4-Morpholinyl)ethyl ((4-methylphenyl)thio)acetate hydrochloride is unique due to its combination of a morpholine ring and a thioacetate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
35859-40-6 |
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Molecular Formula |
C15H22ClNO3S |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 2-(4-methylphenyl)sulfanylacetate;hydrochloride |
InChI |
InChI=1S/C15H21NO3S.ClH/c1-13-2-4-14(5-3-13)20-12-15(17)19-11-8-16-6-9-18-10-7-16;/h2-5H,6-12H2,1H3;1H |
InChI Key |
KAHWPTZLNACYLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)OCCN2CCOCC2.Cl |
Origin of Product |
United States |
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